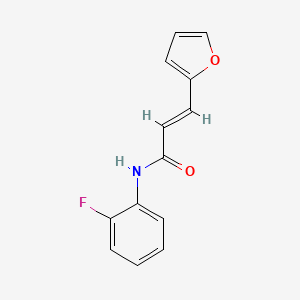

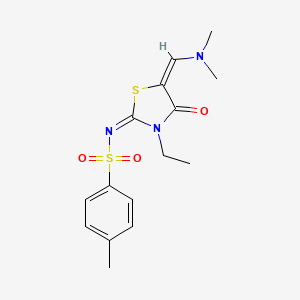

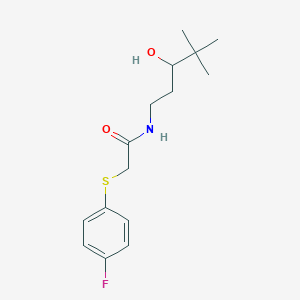

![molecular formula C17H13N5OS B2474468 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 2034612-98-9](/img/structure/B2474468.png)

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide” is a complex organic compound that contains several functional groups and rings, including a thiophene ring, a pyrazine ring, and a benzimidazole ring . It is related to a class of compounds that have been studied for their potential biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides was achieved by a Suzuki cross-coupling reaction of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide with various aryl/heteroaryl boronic acids/pinacol esters . The intermediate compound was prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the thiophene, pyrazine, and benzimidazole rings may contribute to the compound’s stability and reactivity .Chemical Reactions Analysis

The compound’s reactivity can be influenced by several factors, including the presence of the thiophene, pyrazine, and benzimidazole rings. The highest HOMO–LUMO energy gap shows that the compound is the most stable and the least reactive, and the lowest energy gap shows that the compound is the least stable and the most reactive .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be influenced by its molecular structure. In DFT calculation of target molecules, several reactivity parameters like FMOs (E HOMO, E LUMO), HOMO–LUMO energy gap, electron affinity (A), ionization energy (I), electrophilicity index (ω), chemical softness (σ) and chemical hardness (η) were considered and discussed .Aplicaciones Científicas De Investigación

Fungicidal Activity

This compound has been found to exhibit excellent fungicidal activities . In particular, it has been effective against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) . The compound’s fungicidal activities were higher than both diflumetorim and flumorph .

Antimicrobial Activity

The compound has demonstrated significant activity against various bacterial strains, both Gram-positive and Gram-negative . It also showed significant activity against yeasts such as Candida glabrata ATCC 90030 and Candida krusei ATCC 34135 .

Antioxidant Activity

An ABTS antioxidant assay was used to evaluate the in vitro antioxidant activity of the compound . The compound exhibited moderate antioxidant activity .

Interaction with DNA Bases

The compound has been investigated computationally using the density functional theory (DFT) method . Electrophilicity-based charge transfer (ECT) method and charge transfer (ΔN) were computed to examine the interactions between the compound and DNA bases (such as guanine, thymine, adenine, and cytosine) .

Structural Optimization

The compound is a significant lead compound that can be used for further structural optimization . This could lead to the development of new compounds with improved or additional properties.

Potential Anticancer Activity

While not directly mentioned in the search results for this specific compound, it’s worth noting that pyrazoles, which are nitrogen-containing heterocycles present in this compound, have been found to have a wide range of biological applications, including anticancer activity .

Direcciones Futuras

The future directions for research on this compound could include further investigation of its potential biological activities, as well as exploration of its synthesis and reactivity. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

Mecanismo De Acción

Target of Action

Similar compounds have been reported to have significant activity againstMycobacterium tuberculosis H37Ra . Therefore, it is plausible that this compound may also target similar biochemical pathways or proteins in Mycobacterium tuberculosis.

Mode of Action

Based on the structure and the known activity of similar compounds, it is likely that this compound interacts with its targets, possibly enzymes or proteins, in a way that inhibits their function, leading to the observed anti-tubercular activity .

Biochemical Pathways

Given the reported anti-tubercular activity of similar compounds, it is likely that this compound affects pathways critical for the survival and replication of mycobacterium tuberculosis .

Pharmacokinetics

The reported anti-tubercular activity suggests that the compound is likely to have sufficient bioavailability to reach its targets within mycobacterium tuberculosis .

Result of Action

The reported anti-tubercular activity of similar compounds suggests that the compound likely leads to the inhibition of critical biochemical pathways or proteins in mycobacterium tuberculosis, resulting in the inhibition of the bacteria’s growth or survival .

Propiedades

IUPAC Name |

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]-3H-benzimidazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5OS/c23-17(11-3-4-12-13(8-11)22-10-21-12)20-9-14-16(19-6-5-18-14)15-2-1-7-24-15/h1-8,10H,9H2,(H,20,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLIJBVJTEOMBHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CC4=C(C=C3)N=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

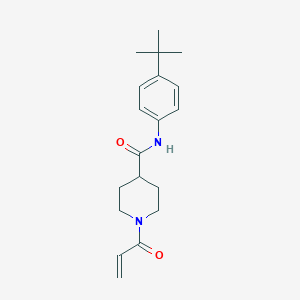

![N-(3,5-dimethylphenyl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2474385.png)

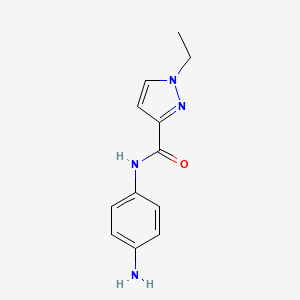

![2-[(4-Chlorophenyl)methyl]-6-(3,4-dimethylphenyl)pyridazin-3-one](/img/structure/B2474396.png)

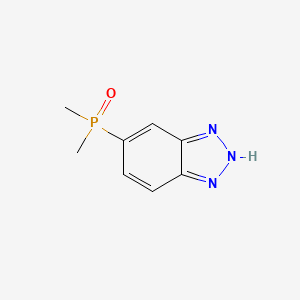

![Methyl 2-(5-bromothiophene-2-carboxamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2474399.png)

![2-{[(4-Fluorophenyl)sulfonyl]amino}-6-(pyrrolidinylsulfonyl)benzothiazole](/img/structure/B2474407.png)